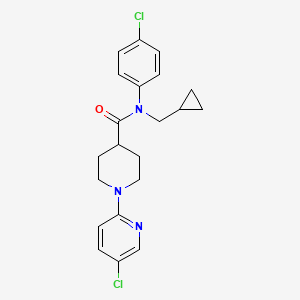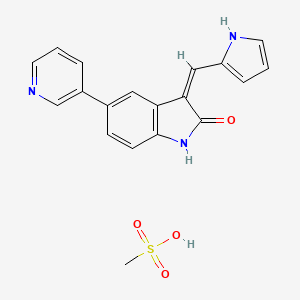
N-(4-chlorophenyl)-1-(5-chloropyridin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML389 is a highly potent and selective antagonist of the vasopressin receptor 1a (V1a-R). It has an inhibitory concentration (IC50) of 40 nanomolar and displays over 1,250-fold selectivity over other vasopressin receptors such as V1b-R, V2-R, and oxytocin receptor (OXTR) . ML389 has good brain penetration and does not exhibit significant activity at four human cytochrome P450 subtypes .
Preparation Methods
The synthesis of ML389 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as halogenation, cyclization, and amide bond formation. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial production methods for ML389 are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
ML389 undergoes various chemical reactions, including:
Oxidation: ML389 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in ML389.
Substitution: ML389 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML389 has several scientific research applications, including:
Chemistry: ML389 is used as a tool compound to study the vasopressin receptor 1a and its role in various physiological processes.
Biology: ML389 is employed in biological studies to investigate the effects of vasopressin receptor 1a antagonism on cellular and molecular pathways.
Mechanism of Action
ML389 exerts its effects by selectively binding to and antagonizing the vasopressin receptor 1a (V1a-R). This receptor is involved in various physiological processes, including the regulation of blood pressure, social behavior, and stress response. By blocking the activity of V1a-R, ML389 can modulate these processes and potentially provide therapeutic benefits in conditions related to vasopressin signaling .
Comparison with Similar Compounds
ML389 is unique in its high selectivity and potency as a vasopressin receptor 1a antagonist. Similar compounds include:
SR49059: Another vasopressin receptor antagonist with broader selectivity across different vasopressin receptors.
Relcovaptan: A selective V1a receptor antagonist with potential therapeutic applications in cardiovascular diseases.
Conivaptan: A non-selective vasopressin receptor antagonist used in the treatment of hyponatremia.
Compared to these compounds, ML389 stands out due to its high selectivity for V1a-R and its favorable pharmacokinetic profile, making it a valuable tool for research and potential therapeutic development .
Properties
Molecular Formula |
C21H23Cl2N3O |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(5-chloropyridin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23Cl2N3O/c22-17-3-6-19(7-4-17)26(14-15-1-2-15)21(27)16-9-11-25(12-10-16)20-8-5-18(23)13-24-20/h3-8,13,15-16H,1-2,9-12,14H2 |
InChI Key |
KFYLIVATYVZBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(C2=CC=C(C=C2)Cl)C(=O)C3CCN(CC3)C4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763696.png)
![17-Acetyl-11-(4-acetylphenyl)-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763704.png)
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10763711.png)
![11-(Chloromethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10763717.png)
![3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)
![1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one](/img/structure/B10763728.png)

![tetrasodium;[[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763739.png)
![1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763740.png)

![(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate](/img/structure/B10763757.png)
![N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763770.png)
![3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10763784.png)
![N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B10763788.png)
